Ethyl 4-(hydrazinylmethyl)benzoate
Description
Ethyl 4-(hydrazinylmethyl)benzoate is a benzoic acid derivative featuring a hydrazinylmethyl (–CH₂NHNH₂) substituent at the para position of the ethyl benzoate core. This compound is structurally characterized by its ester group (ethoxycarbonyl) and a hydrazine-functionalized methyl side chain. Hydrazine derivatives like this are of interest in medicinal chemistry due to their ability to form hydrazones, coordinate metal ions, and serve as intermediates in heterocyclic synthesis .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-5-3-8(4-6-9)7-12-11/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
AGRSFDLVICEQMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(hydrazinylmethyl)benzoate typically involves the reaction of ethyl 4-formylbenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydrazinylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of suitable catalysts.
Major Products Formed
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in the study of enzyme interactions and protein binding.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 4-(hydrazinylmethyl)benzoate involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(hydrazinylmethyl)benzoate belongs to a broader class of substituted ethyl benzoates. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, reactivity, and applications:
Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
*Calculated based on molecular formula C₁₀H₁₂N₂O₂.
Key Comparative Insights
Reactivity and Functional Group Influence: The hydrazinylmethyl group in this compound enables unique reactivity, such as forming hydrazones with carbonyl compounds (e.g., aldehydes or ketones), which is critical in synthesizing heterocycles like triazoles . In contrast, ethyl 4-aminobenzoate (–NH₂) is primarily used in esterification reactions or as a precursor to benzocaine . Ethyl 4-(butylamino)benzoate, with its lipophilic butyl chain, exhibits enhanced membrane permeability compared to the hydrophilic hydrazinylmethyl analog, making it more suitable for hydrophobic drug formulations .
Biological and Pharmaceutical Applications: Hydrazinylmethyl derivatives are explored for antimicrobial and anticancer activities due to their metal-chelating properties. For example, hydrazide-hydrazone analogs of 4-aminobenzoic acid show significant bioactivity against pathogens . Ethyl 4-(1-phenylethylamino)benzoate hydrochloride is a versatile intermediate in agrochemicals, enabling the synthesis of selective pesticides and fungicides .
Spectroscopic and Physical Properties: Substituents like –OH (ethyl 4-hydroxybenzoate) and –NH₂ (ethyl 4-aminobenzoate) exhibit strong hydrogen-bonding capacity, reflected in their IR spectra (e.g., O–H stretches at ~3200 cm⁻¹ and N–H bends at ~1600 cm⁻¹) . The hydrazinylmethyl group would similarly show N–H stretches but with distinct splitting due to the –NHNH₂ moiety. Melting points vary significantly: Ethyl 4-(butylamino)benzoate melts at 68–70°C , whereas ethyl 4-hydroxybenzoate has a higher melting point (~116°C) due to intermolecular hydrogen bonding .
Synthetic Flexibility :
- The hydrazinylmethyl group allows for post-synthetic modifications, such as coupling with sulfonyl chlorides or aldehydes to generate sulfonamide or hydrazone derivatives .
- In contrast, ethyl 4-(3-hydroxypropoxy)benzoate (CAS 10277-34-6) is tailored for polymer chemistry due to its ether and ester functionalities .
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